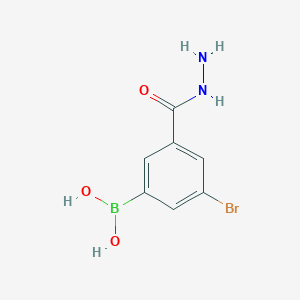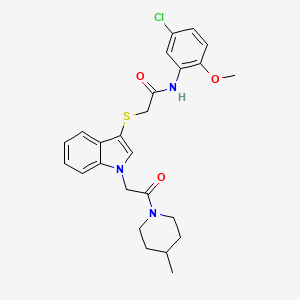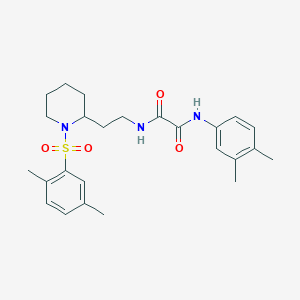
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrN2O3 . It is characterized by the presence of a bromine atom, a hydrazinecarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general steps include:
Bromination: A phenylboronic acid derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydrazinecarbonyl Introduction: The brominated intermediate is then reacted with hydrazine and carbonylating agents to introduce the hydrazinecarbonyl group.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylboronic acid derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as the Suzuki–Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and other bioactive molecules. The boronic acid moiety is known to interact with biological targets such as proteases and kinases .
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the inhibition of enzymes such as serine proteases. The hydrazinecarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the bromine and hydrazinecarbonyl groups, making it less versatile in certain synthetic applications.
3-Bromo-5-iodobenzoic acid: Contains a bromine and iodine atom but lacks the boronic acid and hydrazinecarbonyl groups, leading to different reactivity and applications.
Uniqueness: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and interactions with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQUZBFZHCLUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)


![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)




![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)

